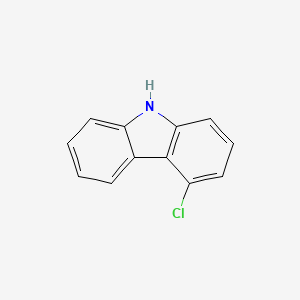

4-chloro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSXIWYKWFQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of the 4 Chloro 9h Carbazole Scaffold

Carbon-Carbon Bond Forming Reactions on the Carbazole (B46965) Ring System

Modifications to the carbazole ring system are crucial for extending the molecule's conjugation and introducing diverse structural motifs. Palladium-catalyzed cross-coupling reactions and electrophilic substitutions are common methods to achieve these transformations.

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex. libretexts.org This reaction is particularly effective for creating biaryl structures. In the context of chloro-carbazoles, the chlorine atom can serve as the halide partner in the coupling reaction, enabling the introduction of various aryl or heteroaryl groups.

The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While the chloro group is generally less reactive than bromo or iodo groups in Suzuki couplings, suitable ligand and catalyst systems can facilitate the reaction effectively. For instance, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition step for less reactive aryl chlorides. libretexts.org

A common strategy involves the coupling of a halogenated carbazole with an arylboronic acid. nih.gov This approach allows for the selective arylation at the position of the halogen. For 4-chloro-9H-carbazole, this would enable the synthesis of 4-aryl-9H-carbazoles. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a suitable solvent mixture. derpharmachemica.comderpharmachemica.com

Table 1: Representative Conditions for Suzuki Coupling on Halogenated Carbazoles

| Carbazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 6-Bromo-1,4-dimethyl-9H-carbazole | (Hetero)aryl Halides | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | - | nih.gov |

| 3-Bromoanisole (for carbazole synthesis) | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85% | derpharmachemica.comderpharmachemica.com |

This table presents examples of Suzuki coupling involving halogenated carbazoles to illustrate the general methodology applicable to this compound.

Introduction of Formyl and Acetyl Groups

The introduction of carbonyl functionalities, such as formyl (-CHO) and acetyl (-COCH₃) groups, onto the carbazole ring is a key step for further derivatization. These groups serve as synthetic handles for constructing more complex molecules, including chalcones, hydrazones, and other heterocyclic systems. uobaghdad.edu.iqniscpr.res.in

Formylation: The Vilsmeier-Haack reaction is the most common method for formylating electron-rich aromatic rings like carbazole. thieme-connect.deresearchgate.net The reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netbeilstein-journals.org The reaction proceeds via electrophilic aromatic substitution. For 9-substituted carbazoles, formylation generally occurs at the C-3 and C-6 positions, which are electronically activated. beilstein-journals.org In the case of this compound, the chloro group is an ortho-, para-director but is also deactivating. The substitution pattern would be influenced by both the nitrogen atom and the chlorine atom, with positions 3 and 6 being likely targets for formylation.

Acetylation: Friedel-Crafts acetylation is a standard method for introducing an acetyl group. This reaction involves treating the carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). uobaghdad.edu.iq Similar to formylation, the reaction is an electrophilic aromatic substitution, and for 9-alkylcarbazoles, it typically yields the 3-acetyl derivative. uobaghdad.edu.iq This acetylated product can then be used as a precursor for synthesizing chalcones by reacting it with aromatic aldehydes in the presence of a base. uobaghdad.edu.iq

Table 2: Conditions for Formylation and Acetylation of Carbazoles

| Reaction | Substrate | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Formylation | 9-Substituted Carbazole | POCl₃, DMF | 95 °C, 8-18 h | 9-Substituted-carbazole-3-carbaldehyde | tandfonline.com |

| Acetylation | 9-Ethyl-carbazole | Acetyl Chloride, AlCl₃ | Dichloroethane, 0-5 °C to RT | 3-Acetyl-9-ethyl-carbazole | uobaghdad.edu.iq |

Formation of Carbonyl-Bridged Derivatives

Carbonyl groups introduced onto the carbazole scaffold can be used to create bridges to other molecular fragments, leading to derivatives with extended structures and potentially new functionalities. A prominent example is the formation of hydrazones.

One synthetic route begins with a chloro-substituted carbazole acid, such as (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid. frontiersin.orgmdpi.com This acid is first converted to its corresponding ester and then reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. frontiersin.orgmdpi.comnih.gov This carbazole hydrazide can then be condensed with various aldehydes or ketones. The resulting reaction links the carbazole moiety to the carbonyl-bearing substrate via a hydrazone bridge (-CO-NH-N=CH-). frontiersin.org This strategy is valuable for connecting the carbazole structure to other pharmacophores. frontiersin.org

Nitrogen-Atom Functionalization at the 9H-Position

The nitrogen atom of the carbazole ring is a primary site for functionalization. Its modification can significantly impact the molecule's solubility, electronic properties, and ability to be incorporated into larger systems like polymers.

Formation of Carbazole-Based Amides and Hydrazides

The nitrogen of the carbazole ring can be readily acylated to form amides. A common method involves reacting the carbazole with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. bas.bgtandfonline.com This reaction yields an N-acylated carbazole, for example, 1-(9H-carbazol-9-yl)-2-chloroethanone. bas.bg

These N-acylated intermediates are versatile synthons. The terminal chloro group in 1-(9H-carbazol-9-yl)-2-chloroethanone can be substituted by various nucleophiles. For instance, reaction with different aminophenols leads to the formation of larger amide derivatives. bas.bg

To form hydrazides, a two-step procedure is typically employed. First, the carbazole nitrogen is functionalized with an ester group, for example, by reacting it with ethyl chloroacetate (B1199739) to yield ethyl 9H-carbazol-9-ylacetate. arabjchem.orguomosul.edu.iq This ester is then treated with hydrazine hydrate, which converts the ester group into a hydrazide moiety (-CONHNH₂), resulting in a compound like 2-(9H-carbazol-9-yl)acetohydrazide. arabjchem.orguomosul.edu.iq These hydrazides are key intermediates for synthesizing hydrazones and other heterocyclic systems. frontiersin.orguomosul.edu.iq

Table 3: Synthesis of Carbazole Amides and Hydrazides

| Reaction Type | Starting Material | Key Reagents | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Acylation (Amide) | 3-Amino-9-ethyl-carbazole | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | - | tandfonline.com |

| N-Acylation (Amide) | Carbazole | Chloroacetyl chloride, Triethylamine | 1-(9H-Carbazol-9-yl)-2-chloroethanone | - | bas.bg |

| Esterification | Carbazole | Ethyl chloroacetate | Ethyl 9H-carbazol-9-ylacetate | - | arabjchem.org |

| Hydrazide Formation | Ethyl 9H-carbazol-9-ylacetate | Hydrazine hydrate | 2-(9H-Carbazol-9-yl)acetohydrazide | - | arabjchem.org |

Integration into Polymeric Systems

Carbazole derivatives are widely used as building blocks for electroactive and photoactive polymers due to their excellent hole-transporting properties and thermal stability. This compound can be incorporated into polymeric chains through various polymerization techniques after appropriate functionalization.

One approach is to create an AB₂-type monomer from a dihalogenated carbazole, which can then undergo self-polycondensation reactions. For example, 3,6-diiodocarbazole can undergo a self-Ullmann C-N polycondensation to form a branched polymer. lew.ro Similarly, a functionalized this compound could be designed to participate in such reactions.

Another strategy involves synthesizing carbazole-containing monomers suitable for techniques like Ring-Opening Metathesis Polymerization (ROMP). This would require attaching a polymerizable group, such as a norbornene dicarboximide, to the this compound scaffold, often via the nitrogen atom. kyushu-u.ac.jp

Palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling are also extensively used for polymerization. A carbazole monomer bearing two reactive sites (e.g., bromo and boronic ester groups) can be polymerized to form linear conjugated polymers. lew.ro For instance, 3,6-dibromo-N-hexyl carbazole can be polymerized with potassium vinyltrifluoroborate via a Suzuki coupling reaction. lew.ro A this compound derivative could be similarly di-functionalized to act as a monomer in such step-growth polymerization processes.

Attachment of Diverse Functional Moieties (e.g., triazole dyes, azomethine bonds)

The functionalization of the this compound framework through the introduction of complex moieties like triazole dyes and the formation of azomethine linkages is a key strategy for developing advanced materials. These modifications can significantly alter the electronic and optical characteristics of the parent molecule.

The synthesis of carbazole-based triazole dyes often involves multi-step reaction sequences. Research has demonstrated the synthesis of novel (E)-2-(2-(4-9H-carbazol-9-yl)benzylidene)hydrazinyl)triazole dyes bearing chlorine substituents. nih.gov While these syntheses may start from a non-chlorinated carbazole, the principles are directly applicable to this compound. A general approach involves first creating a carbazole-aldehyde precursor. For instance, 4-(9H-carbazol-9-yl)benzaldehyde can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which then undergoes cyclization with substituted phenacyl bromides to yield thiazole-based dyes. nih.govnih.gov The chlorine atom on the carbazole ring, as in this compound, would remain intact during such sequences, influencing the final properties of the dye. The synthesis of triazole-containing carbazoles can also be achieved via click chemistry, where a carbazole derivative with an azide (B81097) or alkyne function is coupled with a corresponding reaction partner. acs.org

Azomethine bonds (C=N), also known as Schiff base linkages, are another important functional connection. These are typically formed through the condensation reaction of an amino-substituted carbazole with an aldehyde or ketone, or conversely, a formyl-substituted carbazole with a primary amine. orientjchem.orgmdpi.com For example, carbazole carbohydrazides can be reacted with various aldehydes to form carbazole hydrazones, which contain the characteristic azomethine bond. nih.govnih.gov The synthesis of 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide and its subsequent reaction with aldehydes showcases this approach, yielding a series of chloro-substituted carbazole hydrazones. nih.gov These reactions are generally high-yielding and proceed under reflux conditions. orientjchem.orgnih.gov

| Precursor | Reagents | Functional Moiety Attached | Resulting Compound Class | Reference |

| 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Various aromatic aldehydes, EtOH, reflux | Aryl-substituted hydrazone | Chloro-substituted carbazole hydrazones (azomethines) | nih.gov |

| 4-(9H-carbazol-9-yl)benzaldehyde | 1. Thiosemicarbazide, EtOH, reflux; 2. Substituted 2-bromoacetophenones | Thiazole/Triazole derivative | Carbazole-thiazole dyes | nih.govnih.gov |

| 4-nitro-benzylazide | 1. Substituted alkynes; 2. Fe/NH4Cl; 3. 4-chloro quinazolines | Triazole-quinazoline hybrid | Quinazoline-triazole-carbazole systems (by analogy) | acs.org |

Multi-site Derivatization and Selective Introduction of Multiple Substituents

The carbazole scaffold offers multiple sites for substitution, including the nitrogen atom (N-9) and several carbon positions (C-1 to C-8). Achieving regioselectivity in these substitutions is a significant challenge and a key focus of synthetic strategy. chim.it The presence of the chloro group at the C-4 position in this compound influences the reactivity of the other positions, guiding further substitutions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of carbazoles. chim.it By employing a directing group, typically attached at the N-9 position, chemists can direct substitution to specific, often sterically hindered, positions like C-1 and C-8. For example, using a pyridin-2-yl group as a director on the carbazole nitrogen allows for palladium-catalyzed mono-acylation specifically at the C-1 position. nih.gov Similarly, copper-mediated thiolation has been used to introduce thioether groups at the C-1 and C-8 positions. rsc.org

Without a directing group, electrophilic substitution reactions on the carbazole ring typically occur at the C-3 and C-6 positions, which are the most electron-rich. However, strategic blocking or pre-functionalization can guide substituents to other sites. For instance, the synthesis of 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole demonstrates a multi-step functionalization sequence. mdpi.comnih.gov Starting with a chloro-substituted indole (B1671886), a carbazole ring is formed, followed by nitration. The nitro group is introduced at a position influenced by the existing chloro and methyl groups. This nitro group can then be reduced to an amine, yielding a tri-substituted carbazole derivative. mdpi.comnih.gov This highlights how a sequence of reactions can be used to build up a complex substitution pattern on the carbazole framework, starting from a chlorinated precursor.

| Carbazole Substrate | Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Substituent Introduced | Reference |

| 9-(pyridin-2-yl)-9H-carbazole | C-H Acylation | PdCl2, NHPI, O2 | C1 | Acyl | nih.gov |

| 9-(pyrimidin-2-yl)-9H-carbazole | C-H Thiolation | Cu(OAc)2, Disulfides | C1/C8 | Thioether | rsc.org |

| 7-chloro-1,4-dimethyl-9H-carbazole | Electrophilic Nitration | HNO3, Acetic anhydride | C3 | Nitro (-NO2) | mdpi.comnih.gov |

| 3-nitro-1,4-dimethyl-9H-carbazole derivatives | Reduction | SnCl2, HCl | C3 | Amino (-NH2) | mdpi.comnih.gov |

| 9H-Carbazole | Friedel-Crafts Acylation | Acyl chlorides, AlCl3 | C3, C6 | Acyl | nih.gov |

Advanced Spectroscopic Characterization in Research of 4 Chloro 9h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbazole (B46965) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms. weebly.com

In the ¹H NMR spectra of carbazole derivatives, the proton on the nitrogen atom (N-H) of the carbazole ring typically appears as a singlet in the downfield region, often around δ 10.6-11.3 ppm. frontiersin.orgmdpi.com The aromatic protons of the carbazole skeleton and any attached phenyl rings resonate in the range of δ 6.8-8.5 ppm. mdpi.comdergipark.org.tr The specific chemical shifts and coupling patterns of these aromatic protons are highly dependent on the substitution pattern on the carbazole ring. For instance, in 7-chloro-1,4-dimethyl-3-amino-9H-carbazole, the aromatic protons appear as doublets and a triplet between δ 5.82 and 7.50 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the carbazole ring system typically resonate in the range of δ 102-142 ppm. mdpi.com For example, in 7-chloro-1,4-dimethyl-3-amino-9H-carbazole, the carbon signals appear between δ 102.21 and 140.55 ppm. mdpi.com The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine or nitrogen appearing at different fields. Researchers utilize techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) to further aid in the assignment of complex spectra. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. aip.org In the study of 4-chloro-9H-carbazole and its derivatives, these techniques are used to confirm the presence of key structural units. nih.gov

The IR spectra of carbazole derivatives typically show a characteristic stretching vibration for the N-H group in the region of 3200–3450 cm⁻¹. ajrconline.orgnih.gov Aromatic C-H stretching vibrations are generally observed between 3025-3261 cm⁻¹. niscpr.res.in The presence of the carbazole ring itself gives rise to absorptions, such as the peak for the five-membered heterocyclic ring around 1650 cm⁻¹. nih.gov Other important vibrations include C-N stretching in the range of 1200-1230 cm⁻¹ and C=C stretching vibrations within the aromatic system. dergipark.org.trniscpr.res.in

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For instance, Fourier Transform Raman (FTR) spectra have been used alongside FTIR to assign vibrational lines in halogen-substituted carbazoles. nih.gov Theoretical calculations are often employed to simulate vibrational spectra, which aids in the assignment of experimental bands. The C-C stretching modes are significant contributors to the vibrational structure. qcri.or.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. scholarena.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For carbazole derivatives, the absorption spectra reveal characteristic bands that can be attributed to π→π* electronic transitions within the conjugated aromatic system. emu.edu.tr

In many carbazole derivatives, absorption bands are observed in the range of 260 nm to 410 nm, which are assigned to the carbazole moieties. iucr.org The position and intensity of these bands can be influenced by the substituents on the carbazole ring and the solvent used. imist.ma For example, the introduction of different functional groups can lead to a shift in the absorption maximum (λmax). Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to calculate and interpret the electronic transitions. researchgate.net These calculations help in understanding the nature of the transitions, such as whether they are localized on the carbazole core or involve intramolecular charge transfer (ICT) between donor and acceptor parts of the molecule. rsc.org

Mass Spectrometry Techniques (ESI-MS, HRMS, FAB-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the purity of synthesized compounds. Various ionization techniques are utilized for carbazole derivatives, including Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS), and Fast Atom Bombardment (FAB-MS). frontiersin.orgdergipark.org.tr

These techniques provide the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the molecular formula. For example, in the analysis of chloro-dimethyl-amino-9H-carbazole derivatives, FAB-MS showed the molecular ion peak [M+H]⁺ at m/z 245, confirming the expected molecular weight. mdpi.com HRMS provides highly accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental compositions. ub.eduum.edu.my The fragmentation patterns observed in the mass spectra can also offer valuable structural information.

X-Ray Diffraction Analysis for Solid-State Structures

The crystal structures of various carbazole derivatives have been reported, showing how molecules pack in the crystal lattice. iucr.orgbeilstein-journals.org For instance, in some structures, molecules are linked by hydrogen bonds, such as N-H···O interactions, to form dimers or extended networks. researchgate.net The analysis also reveals intermolecular interactions like π-π stacking between the aromatic rings of adjacent molecules. iucr.org The dihedral angles between the carbazole ring and any substituent groups are also determined, providing insight into the steric and electronic effects on the molecular geometry. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Chloro 9h Carbazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, widely used for its balance of accuracy and computational cost. researchgate.net It is employed to determine the optimized molecular geometry and ground-state electronic properties of systems like carbazole (B46965) derivatives. tandfonline.com The selection of a functional, such as B3LYP or M06-2X, and a basis set, like 6-31G(d) or 6-311++G(d,p), is crucial for achieving reliable results that correlate well with experimental data. chemmethod.comajchem-a.com For carbazole-based materials, DFT calculations are essential for predicting HOMO/LUMO energy levels and understanding charge transport properties.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic and optical characteristics of molecules. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energies of these orbitals are fundamental in predicting molecular reactivity and stability. ajchem-a.com

In carbazole systems, DFT studies show that the HOMO levels are often delocalized over the aromatic carbazole core, which is beneficial for hole-transporting properties. ub.edu The LUMO, conversely, can be influenced by substituent groups. ub.edu For instance, in a series of phenylsulfonyl carbazole-based chromophores studied using the M06/6-311G(d,p) functional, the introduction of different end-capped acceptors significantly modulated the HOMO and LUMO energy levels, demonstrating the tunability of these electronic properties. rsc.org

Table 1: Calculated HOMO and LUMO Energies for Phenylsulfonyl Carbazole Derivatives Data calculated using the M06/6-311G(d,p) functional. The values illustrate how substituent changes affect electronic properties in related carbazole systems.

| Compound Name | HOMO (eV) | LUMO (eV) |

| PSCR | -6.406 | -3.381 |

| PSCD1 | -6.530 | -3.552 |

| PSCD2 | -6.545 | -3.599 |

| PSCD3 | -6.814 | -3.808 |

| PSCD4 | -6.817 | -4.039 |

| PSCD5 | -6.828 | -4.045 |

| PSCD6 | -6.682 | -4.086 |

Data sourced from a computational study on phenylsulfonyl carbazole-based organic chromophores. rsc.org

The energy gap (H-L Gap) between the HOMO and LUMO is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org In the context of organic electronics, the H-L gap is directly related to the optical and electronic properties of the material. For the phenylsulfonyl carbazole derivatives shown above, the calculated energy gaps range from 2.742 eV to 3.025 eV, with the smallest gap observed in the PSCD4 derivative due to the influence of its specific end-capped group. rsc.org

Table 2: Calculated Energy Gaps for Phenylsulfonyl Carbazole Derivatives The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO).

| Compound Name | Energy Gap (ΔE) (eV) |

| PSCR | 3.025 |

| PSCD1 | 2.978 |

| PSCD2 | 2.946 |

| PSCD3 | 3.006 |

| PSCD4 | 2.778 |

| PSCD5 | 2.783 |

| PSCD6 | 2.596 |

Calculated from data presented in a study by Ullah et al. (2024). rsc.org

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. ajchem-a.comacs.org In studies of carbazole derivatives, MEP analysis helps identify how different substituents alter the charge distribution and, consequently, the molecule's interaction with other species. researchgate.networldscientific.com For 4-chloro-9H-carbazole, the electronegative chlorine atom and the nitrogen atom of the carbazole ring would be expected to be regions of negative potential, while the hydrogen atom attached to the nitrogen (N-H) would be a site of positive potential.

Analysis of Energy Gaps (H-L Gap)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Photophysical Properties

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.netekb.eg It is used to calculate electronic absorption spectra, predicting parameters like the maximum absorption wavelength (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). chemmethod.comresearchgate.net For carbazole-based dyes and other functional materials, TD-DFT calculations, often paired with a Polarizable Continuum Model (PCM) to simulate solvent effects, provide results that show good agreement with experimental UV-Vis spectra. researchgate.netmdpi.com This method is invaluable for designing molecules with specific optical properties, such as those required for OLEDs or solar cells.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and conjugative interactions within a molecule. researchgate.net It transforms the canonical delocalized molecular orbitals into localized orbitals that represent a Lewis-like structure, making charge delocalization and hyperconjugative interactions easier to quantify. acs.orgresearchgate.net The stability of a molecule can be analyzed through the second-order perturbation energies between donor (Lewis-type) and acceptor (non-Lewis type) NBOs. mdpi.com For carbazole derivatives, NBO analysis can reveal the extent of electron delocalization across the aromatic system and the influence of substituents on intramolecular charge transfer, which is crucial for understanding their electronic and non-linear optical properties. worldscientific.commdpi.com

Quantum Chemical Calculations for Structure-Property Relationships

A primary goal of computational studies is to establish clear Quantitative Structure-Property Relationships (QSPR) and Structure-Activity Relationships (QSAR). researchgate.net By systematically modifying a base structure, such as the carbazole core, and calculating the resulting changes in electronic and optical properties, researchers can understand the influence of specific functional groups. researchgate.netnih.gov For example, quantum chemical calculations have shown how adding chlorine substituents to carbazole dyes affects their electrochemical and optical characteristics. nih.gov These theoretical models allow for the rational design of new materials with tailored properties, predicting how changes like the position of a chloro-substituent or the introduction of different donor-acceptor groups will impact the HOMO-LUMO gap, charge mobility, and absorption spectra. researchgate.netresearchgate.net

Examination of Substitution Effects on Electronic, Optical, and Electrochemical Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting how the introduction of various functional groups to a core molecule influences its fundamental properties. In the context of this compound systems, theoretical investigations focus on how substituents alter the distribution of electron density, which in turn dictates the electronic, optical, and electrochemical behavior of the resulting derivatives. These studies are crucial for the rational design of new materials with tailored functionalities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electronic properties of carbazole derivatives are primarily governed by the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies show that these frontier orbitals are often spatially localized on different parts of the molecular structure. For instance, in some carbazole-based systems, the HOMO is localized on the electron-rich carbazole moiety, while the LUMO is centered on an electron-accepting part of the molecule. acs.org This separation implies that substituents attached to the carbazole ring will have a more pronounced effect on the HOMO energy level and, consequently, on properties like oxidation potential and hole-transport capabilities. acs.org

The nature of the substituent—whether it is electron-donating or electron-withdrawing—is a critical factor. acs.org The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl chains, generally raises the energy of the HOMO, which can lower the ionization potential and facilitate hole injection in electronic devices. acs.orgresearchgate.net Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), tend to lower the energies of both the HOMO and LUMO, which can enhance electron affinity and oxidative stability. acs.org The position of the substituent on the carbazole ring also plays a significant role in determining the ultimate electronic and photophysical properties. acs.org

Research on complex carbazole derivatives provides valuable insights into these effects. A study on carbazole-thiazole dyes, where chloro-substituents were placed on an adjacent phenyl ring, found that the number and position of these chlorine atoms did not cause a significant shift in the main absorption and fluorescence bands, suggesting that their electronic influence can sometimes be modest depending on the molecular architecture. nih.gov

Detailed Research Findings

Theoretical calculations combined with experimental data from various carbazole-based systems illustrate the quantitative impact of substitution. While specific data for a comprehensive series of this compound derivatives is sparse, analogous systems provide clear evidence of these electronic modulation principles.

For example, a study on N-substituted 6H-dibenzo[b,h]carbazole derivatives demonstrated a systematic tuning of optical and electrochemical properties. The substitution on the nitrogen atom directly influences the degree of π-conjugation and intramolecular charge transfer (ICT), which is reflected in the absorption/emission wavelengths and redox potentials. As shown in the table below, electron-withdrawing groups like acetyl (-Ac) and p-cyanophenyl (-C₆H₄CN) lead to a red-shift in absorption (λmax) and a higher oxidation potential compared to the parent compound or derivatives with electron-donating groups like methyl (-Me). sci-hub.se The calculated HOMO levels decrease as the electron-withdrawing strength of the N-substituent increases, which is consistent with theoretical principles. sci-hub.se

| Compound (Substituent) | λmax (nm) | λem (nm) | Oxidation Potential (Epa, V) | Calculated HOMO (eV) | Calculated LUMO (eV) |

|---|---|---|---|---|---|

| Parent (H) | 384 | 416 | 0.955 | -5.27 | -1.67 |

| N-Me | 387 | 418 | 0.895 | -5.20 | -1.63 |

| N-Ac | 404 | 457 | 1.168 | -5.83 | -2.22 |

| N-Ph | 406 | 443 | 1.033 | -5.46 | -1.89 |

| N-C₆H₄CN | 428 | 439 | N/A | -5.53 | -2.00 |

Similarly, another computational study on carbazole derivatives linked to a benzoyl-1H-1,2,3-triazole acceptor moiety highlights the effect of substituents on a peripheral part of the molecule. acs.org In this D-π-A (Donor-π-Acceptor) system, the carbazole acts as the donor. Modifying the electron-withdrawing strength of the substituent on the benzoyl group systematically tunes the frontier orbital energy levels. The data shows that stronger electron-withdrawing groups like -CF₃ and -CN lead to a progressive lowering of both HOMO and LUMO energy levels. acs.org

| Compound (Substituent R) | Calculated HOMO (eV) | Calculated LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| m-methyl-phenyl | -5.53 | -2.38 | 3.15 |

| phenyl | -5.49 | -2.45 | 3.04 |

| m-trifluoromethyl-phenyl | -5.45 | -2.58 | 2.87 |

| m-cyano-phenyl | -5.35 | -2.65 | 2.70 |

These theoretical investigations and the supporting experimental data collectively demonstrate that the electronic, optical, and electrochemical properties of carbazole-based molecules can be precisely controlled through chemical substitution. For this compound systems, the principles are the same: the inherent electron-withdrawing nature of the chlorine atom at the 4-position sets a baseline, and further substitutions at other positions on the carbazole ring or at the N9-position would provide a powerful strategy for fine-tuning the material's properties for specific technological applications.

Applications of 4 Chloro 9h Carbazole Derivatives in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable OLEDs, particularly for displays and lighting, relies heavily on the design of novel organic materials. lpnu.uaccspublishing.org.cn Carbazole (B46965) derivatives, including those based on 4-chloro-9H-carbazole, are integral to this field, serving in various capacities within the device architecture. nih.gov

Role as Emitter Materials (e.g., deep-blue emission)

Achieving deep-blue emission with high efficiency and color purity is a significant challenge in OLED technology. ccspublishing.org.cnpsu.edu Derivatives of this compound have emerged as promising candidates for deep-blue emitters. For instance, a donor-acceptor molecule, 9-(2,3,5,6-tetrachloropyridin-4-yl)-9H-carbazole (4-CzPyCl4), has been utilized as an emitter in a non-doped OLED. lpnu.uaresearchgate.net This device exhibited a deep-blue emission with CIE coordinates of (0.15, 0.13), an external quantum efficiency (EQE) of 2.8%, and a maximum brightness of 3,000 cd/m² at 15 V. lpnu.ua

Another approach involves integrating carbazole with a quinazoline (B50416) acceptor. ccspublishing.org.cn Three emitters, 2PQ-Cz, 4PQ-Cz, and 24PQ-Cz, were developed and showed deep-blue emission with maximum wavelengths at or below 450 nm and narrow full-width at half maximum (FWHM) of approximately 60 nm. ccspublishing.org.cn Notably, the OLED based on 4PQ-Cz achieved a CIE coordinate of y = 0.080. ccspublishing.org.cn

Furthermore, a deep-blue fluorescent molecule, 2PhCzTRZ-Cz, composed of a triazine acceptor and a carbazole donor, has been developed. sciexplor.com Doped OLEDs using this emitter achieved deep-blue light at 418-424 nm with high maximum EQEs between 4.46% and 5.68% and CIEy values below 0.1. sciexplor.com

| Emitter Material | OLED Performance | CIE Coordinates | Reference |

| 9-(2,3,5,6-tetrachloropyridin-4-yl)-9H-carbazole (4-CzPyCl4) | EQE: 2.8%, Brightness: 3,000 cd/m² | (0.15, 0.13) | lpnu.ua |

| 4PQ-Cz | y = 0.080 | Not fully specified | ccspublishing.org.cn |

| 2PhCzTRZ-Cz | EQE: 4.46-5.68%, Luminance: 2,820-7,400 cd/m² | y < 0.1 | sciexplor.com |

Function as Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host-guest system is employed to prevent efficiency roll-off at high brightness. mdpi.comresearchgate.net Carbazole derivatives are widely used as host materials due to their high triplet energy and good charge transport properties. mdpi.comresearchgate.net

A review of low molar mass carbazole-based host materials highlights their importance in PhOLEDs. mdpi.com For example, a host derivative, D18, used with the blue FIrpic dopant, resulted in a device with a maximum current efficiency (CE), power efficiency (PE), and EQE of 57.5 cd/A, 48.9 lm/W, and 27.0%, respectively, at 1000 cd/m². mdpi.com

New pyridinyl-carbazole based host materials, H1 and H2, have been synthesized and used in both blue and green PhOLEDs. nih.gov A blue device using H2 as the host and FIrpic as the emitter achieved a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and an EQE of 10.3%. nih.gov The most efficient green PhOLED with H2 as the host and Ir(ppy)3 as the dopant showed a power efficiency of 34.1 lm/W and a current efficiency of 33.9 cd/A. nih.gov

A soluble and thermally stable indenocarbazole derivative has also been developed as a host material for solution-processed green PhOLEDs. nih.gov This material possesses excellent hole transport capability and high triplet energy. nih.gov

| Host Material | Dopant | Device Performance | Reference |

| D18 | FIrpic (blue) | CE: 57.5 cd/A, PE: 48.9 lm/W, EQE: 27.0% | mdpi.com |

| H2 | FIrpic (blue) | CE: 23.9 cd/A, PE: 24.9 lm/W, EQE: 10.3% | nih.gov |

| H2 | Ir(ppy)3 (green) | PE: 34.1 lm/W, CE: 33.9 cd/A | nih.gov |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) materials offer a pathway to achieve 100% internal quantum efficiency in OLEDs without using heavy metals. ktu.edu Carbazole derivatives are key components in the design of TADF emitters. ktu.edu

A donor-acceptor compound, 9-(2,3,5,6-tetrachloropyridin-4-yl)-9H-carbazole (4-CzPyCl4), demonstrates a TADF mechanism. lpnu.uaresearchgate.net New carbazole-chloropyridine donor-acceptor compounds have been synthesized, with the mono-substituted derivative exhibiting deep blue emission, a photoluminescence quantum yield of 16% in the solid state, and TADF characteristics. researchgate.net

The development of TADF emitters with both TADF and aggregation-induced emission (AIE) properties is a promising area of research. researchgate.net

Multiresonance (MR) Emitters for High Color Purity

Multiresonance (MR) TADF emitters are a class of materials known for their narrow-band emission, which is crucial for high color purity in displays. rsc.orgrsc.org The rigid planar structure of MR-TADF molecules, often based on boron/nitrogen frameworks, can lead to aggregation-caused quenching. the-innovation.org

To address this, non-planar silyl (B83357) units have been introduced into the molecular structure. the-innovation.org Four MR-TADF emitters, tCzMe3Si, tCzPh3Si, tPhCzMe3Si, and tPhCzPh3Si, were synthesized. the-innovation.org The OLED based on tPhCzPh3Si exhibited a high EQE of 34.6% with pure green emission. the-innovation.org

Another strategy involves integrating a dibenzo[c,g]carbazole segment into a para-boron/oxygen-embedded framework. rsc.org This led to the development of three pure-red MR-TADF emitters: PhCzBN, PhBCzBN, and BCzBN. rsc.org The device based on BCzBN showed an emission peak at 636 nm with CIE coordinates of (0.700, 0.300), closely matching the BT.2020 standard for red. rsc.org The sensitized OLEDs with these emitters achieved high EQEs of 31.5%, 33.6%, and 33.8%, respectively. rsc.org

Furthermore, phenylene-bridged MR-TADF emitters with varying numbers of carbazole units have been developed for sky-blue OLEDs, achieving an EQE of approximately 30%. rsc.org

| MR-TADF Emitter | OLED Performance | Emission Color | Reference |

| tPhCzPh3Si | EQE: 34.6% | Pure Green | the-innovation.org |

| PhCzBN | EQE: 31.5% | Pure Red | rsc.org |

| PhBCzBN | EQE: 33.6% | Pure Red | rsc.org |

| BCzBN | EQE: 33.8% | Pure Red | rsc.org |

Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are extensively used in organic solar cells due to their excellent electron-donating properties, high hole-transport capability, and good thermal and chemical stability. nih.govmdpi.comcymitquimica.com

Charge Transport Facilitation and Electronic Properties

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to the performance of OPVs and DSSCs. cymitquimica.comresearchgate.net Carbazole-based materials are known for their good charge transport properties. cymitquimica.comresearchgate.net The molecular structure of these compounds, which often includes a carbazole core with various substituents, allows for the tuning of their electronic properties, such as energy levels, to optimize charge separation and transport. cymitquimica.com

In DSSCs, carbazole-based dyes act as sensitizers, absorbing light and injecting electrons into the semiconductor's conduction band. nih.govresearchgate.net The design of these dyes, often following a Donor-π-Acceptor (D-π-A) architecture, is crucial for efficient charge transfer. mdpi.comresearchgate.net For instance, carbazole derivatives with different anchoring groups, such as cyanoacrylic acid, have shown superior photovoltaic performance. nih.gov

In OPVs, carbazole-derived self-assembled monolayers (SAMs) can be used as hole-extraction layers (HELs). researchgate.net A multi-chlorinated carbazole-based SAM, 4Cl-PACz, was shown to improve the work function of the ITO electrode, leading to better energy level alignment and enhanced hole extraction. researchgate.net This resulted in a power conversion efficiency (PCE) of 16.8% in a PM6:Y6 based device and 18.2% in a PM6:L8-BO based device. researchgate.net

The good charge transfer properties of polycyclic compounds containing carbazole make them excellent candidates for applications in OPVs and DSSCs. researchgate.net

| Application | Material | Key Finding | Reference |

| OPV Hole-Extraction Layer | 4Cl-PACz | Improved energy level alignment, PCE of 16.8% (PM6:Y6) and 18.2% (PM6:L8-BO) | researchgate.net |

| DSSC Sensitizer | Dyes with cyanoacrylic acid anchor | Superior photovoltaic performance | nih.gov |

Electron Donor-Acceptor (D-A) Systems

In materials designed for optoelectronics, the electron donor-acceptor (D-A) architecture is a fundamental concept for facilitating charge separation and transport. Carbazole derivatives are frequently employed as the electron-donating component in these systems due to the electron-rich nature of the nitrogen atom in the heterocyclic ring. rsc.org This characteristic allows them to readily donate electrons upon photoexcitation.

The combination of an electron-donating carbazole unit with a strong electron-accepting moiety within the same molecule creates a D-A system with a narrowed HOMO-LUMO energy gap, which is crucial for various applications. chemrxiv.org For instance, researchers have designed A–D–A′ type molecules where a central carbazole donor (D) is linked to two different acceptor groups (A and A'). This design can lead to distinct charge distributions that facilitate efficient electron transport. rsc.org In such systems, the presence of both electron-donating carbazole and strong electron-accepting groups like 1,3,4-oxadiazole (B1194373) and cyano moieties results in materials with superior electron transport capabilities compared to those with only a single donor-acceptor pair. rsc.org

Furthermore, the interaction between an electron-rich carbazole derivative and an electron-accepting species can form an Electron Donor-Acceptor (EDA) complex. rsc.org This has been leveraged in catalysis for chemical synthesis. Studies have shown that tetrahydrocarbazole can form a complex with diazonium salts, facilitating highly regioselective chemical transformations. rsc.org Similarly, hybrid systems combining carbazole with electron-deficient heterocycles like benzotriazole (B28993) create materials with precisely controlled charge transport characteristics, where the carbazole acts as the hole-transporting donor and the benzotriazole as the electron acceptor.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are key components in modern flexible and transparent electronics. The performance of these devices relies heavily on the charge carrier mobility of the organic semiconductor used. Carbazole derivatives, including chlorinated variants, have been identified as promising materials for the active layer in OFETs. researchgate.netleapchem.comresearchgate.net Their rigid, planar structure facilitates π-π stacking, which is essential for efficient charge transport. vulcanchem.com

Research has demonstrated that specific structural modifications to the carbazole core can significantly enhance OFET performance. For example, the introduction of electron-withdrawing chlorine atoms and solubility-enhancing alkyl chains can improve charge transport properties. vulcanchem.com All derivatives investigated have shown p-type semiconductor behavior, meaning they transport positive charge carriers (holes). dntb.gov.ua The performance can be further optimized by attaching longer alkyl chains and treating the dielectric substrate surface. dntb.gov.ua

Below is a table summarizing the performance of select carbazole derivatives in OFETs.

| Compound/Derivative | Hole Mobility (μ) | Comments |

| 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole | up to 0.12 cm²/V·s | Hole mobility in thin-film configurations. vulcanchem.com |

| Bisbenzothienocarbazole derivatives | up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ | Displayed p-type characteristics with considerable air stability. dntb.gov.ua |

| Thiophene-containing triindole derivatives | up to 5 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Performance improved with longer N-alkyl chains and OTS substrate functionalization. dntb.gov.ua |

Electrochromic Devices (ECDs)

Electrochromic devices (ECDs) change color in response to an applied voltage, making them ideal for applications like smart windows, displays, and adaptive camouflage. mdpi.comresearchgate.net Polymers based on carbazole derivatives are excellent candidates for the active electrochromic layer due to their distinct and reversible color changes between neutral and oxidized states. researchgate.netmdpi.com

Polycarbazoles are typically used as the anodically coloring layer, often paired with a cathodically coloring polymer like poly(3,4-ethylenedioxythiophene) (PEDOT) to construct a dual-layer device. mdpi.comnih.gov The specific substituents on the carbazole monomer can be tailored to tune the color, switching speed, and stability of the resulting polymer. For example, copolymers of different carbazole-containing monomers can achieve high transmittance changes and good film-forming qualities. nih.gov The performance of ECDs is quantified by metrics such as the transmittance change (ΔT), which measures the difference in optical transparency between the colored and bleached states, and the coloration efficiency (η), which relates the change in optical density to the amount of charge injected.

The table below highlights the electrochromic performance of various devices based on carbazole polymers.

| Anodic Polymer / ECD Configuration | Transmittance Change (ΔT) | Coloration Efficiency (η) | Wavelength (nm) |

| P(DiCP-co-CPDTK)/PEDOT-PSS | 38.2% | 633.8 cm² C⁻¹ | 635 |

| P(DiCP-co-CPDTK2)/PEDOT-PSS | 36.0% | 510.4 cm² C⁻¹ | Not Specified |

| P(bCmB-co-bTP)/PEDOT | 40.7% | 428.4 cm² C⁻¹ | 635 |

| P(bCmB-co-bTP) film | 39.56% | 160.5 cm² C⁻¹ | 685 |

| 1,1′-bis(N-phenylcarbazole)− 4,4′-bipyridine based ECD | 62.1% / 62.5% | Not Specified | 617 / 716 |

Photorefractive Materials and Sensors

Carbazole derivatives are foundational in the development of photorefractive materials and various types of sensors. nih.gov The photorefractive effect, a reversible change in the refractive index of a material induced by light, requires materials that are both photoconductive and possess electro-optic properties. Carbazole-containing polymers, most notably poly(N-vinyl carbazole) (PVK), have been extensively studied for these applications because the carbazole moiety provides the necessary charge-transporting capability. researchgate.netmdpi.com In a typical photorefractive composite, the carbazole units transport the photogenerated charge carriers, which then become trapped and create a space-charge field that modulates the refractive index via an electro-optic chromophore. researchgate.net

In the realm of sensors, the inherent fluorescence of carbazole derivatives makes them suitable for use as fluorescent probes. nih.gov The introduction of specific substituents, including chloro-groups, can modify the photophysical properties, allowing for the design of sensors that respond to specific analytes or environmental changes. nih.gov Research has demonstrated the potential of novel carbazole-triazole dyes as fluorescent probes for both in vitro and in vivo testing, highlighting the versatility of these compounds in sensor applications. nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are critical for technologies such as optical switching, frequency conversion, and data storage. rsc.org Carbazole derivatives are promising candidates for NLO applications due to their extended π-conjugated systems, which can be readily modified to enhance NLO responses. nih.gov The D-A design principle is particularly effective here, as it promotes intramolecular charge transfer, a key mechanism for generating large NLO effects. acs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to predict and understand the NLO properties of new carbazole derivatives. rsc.orgacs.org These studies calculate the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. Research has shown that the strategic placement of chloro-substituents can influence these properties. nih.govresearchgate.net Furthermore, designing chromophores with a D-π-A architecture, where a carbazole donor is connected to an acceptor via a π-spacer, can significantly boost the NLO response by extending the conjugation length. acs.org

The table below presents calculated NLO properties for some carbazole-based chromophores.

| Compound | First Hyperpolarizability (βtot) (a.u.) | Second Hyperpolarizability (γtotal) (a.u.) |

| CC10D2 | 208,659.330 | Not specified |

| CC10R (Reference) | Not specified | 5.855 × 10⁷ |

| Q1D2 | 23,885.90 | Not specified |

Conclusion and Future Research Directions

Summary of Key Research Achievements for 4-chloro-9H-carbazole Systems

Research on this compound systems has led to significant advancements, particularly in the synthesis of functionalized carbazole (B46965) derivatives. The development of palladium-catalyzed intramolecular C-H activation has provided an efficient route to these compounds. tandfonline.com Microwave-assisted synthesis has further improved these methods by reducing reaction times and increasing yields. tandfonline.com

Key achievements include the synthesis of various functionalized carbazoles and the investigation of their properties. For instance, derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties. The chloro-substituent has been shown to enhance the antibacterial activity of some carbazole derivatives.

Table 1: Selected Research Findings on this compound Derivatives

| Derivative | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Chloro-1,4-dimethyl-9H-carbazole | Antiviral Activity | A nitro-derivative showed promising inhibitory effects against HIV-1. |

Emerging Trends in Carbazole Chemistry and Advanced Materials

Carbazole chemistry is currently experiencing a surge of interest, driven by the unique optoelectronic properties of carbazole-based materials. bohrium.commagtech.com.cn These materials are finding applications in a variety of advanced technologies.

A significant trend is the development of carbazole derivatives for organic light-emitting diodes (OLEDs). bohrium.commagtech.com.cnnumberanalytics.com Carbazoles are used as host materials, emitters, and hole-transporting materials in OLEDs due to their high triplet energy and excellent thermal stability. bohrium.commdpi.comacs.org The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its physicochemical and charge-transporting properties. bohrium.com

Another emerging area is the use of carbazole derivatives in photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. numberanalytics.commdpi.comnih.gov Carbazole-based molecules serve as efficient hole-transporting materials (HTMs), offering a potentially cost-effective alternative to commonly used materials like spiro-OMeTAD. bohrium.commdpi.comnih.gov

Furthermore, carbazole-based polymers are being explored for their potential in flexible and wearable electronic devices. mdpi.com The development of microporous organic polymers (MOPs) from carbazole derivatives for applications in gas storage and separation is also a growing field of research. bohrium.comnih.govnih.gov

Perspectives on Novel Synthetic Routes for this compound Systems

The demand for functionalized carbazoles has spurred the development of novel and more efficient synthetic methodologies. researchgate.netrsc.org While traditional methods like the Graebe-Ullmann reaction exist, modern approaches focus on transition metal-catalyzed reactions, C-H activation, and greener synthetic strategies. numberanalytics.comrsc.orgnih.gov

Future synthetic strategies are likely to focus on:

Lewis Acid-Catalyzed Reactions: The use of Lewis acids to mediate the synthesis of highly substituted carbazoles is a promising approach, allowing for the construction of complex frameworks in one-pot reactions. rsc.orgresearchgate.net

Domino and Cascade Reactions: These reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical route to polyfunctionalized carbazoles. rsc.orgbeilstein-journals.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing various functional groups onto the carbazole core, avoiding the need for pre-functionalized starting materials. nih.govchim.it

Photocatalysis and Electrosynthesis: These methods offer environmentally benign alternatives to traditional synthetic routes.

The development of synthetic methods that allow for precise control over the regioselectivity of substitution on the carbazole nucleus will be crucial for creating materials with tailored properties. researchgate.net

Future Theoretical and Computational Research Avenues

Theoretical and computational studies play a vital role in understanding the structure-property relationships of carbazole derivatives and in guiding the design of new materials. acs.orgrsc.orgnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic and optical properties of these molecules. rsc.orgacs.orgrsc.org

Future computational research will likely focus on:

Modeling of Excited State Dynamics: Investigating the mechanisms of light absorption and emission in carbazole-based materials to understand and predict their performance in optoelectronic devices. chemrxiv.org

High-Throughput Screening: Using computational methods to screen large libraries of virtual carbazole derivatives to identify candidates with desired properties for specific applications.

Understanding Intermolecular Interactions: Modeling the packing and aggregation of carbazole derivatives in the solid state to understand their influence on charge transport and other material properties. rsc.org

Mechanism of Action Studies: Using molecular docking and other computational techniques to investigate the interactions of carbazole derivatives with biological targets. tandfonline.comrsc.org

These computational approaches, coupled with experimental validation, will accelerate the discovery and development of new carbazole-based materials. rsc.org

Unexplored Applications and Opportunities in Materials Science

While carbazole derivatives have already made a significant impact in optoelectronics, several unexplored applications and opportunities remain.

Sensors: The fluorescent properties of carbazole derivatives make them promising candidates for the development of chemical and biological sensors.

Non-linear Optics: The unique electronic structure of carbazoles suggests their potential for applications in non-linear optical materials. tandfonline.com

Organic Field-Effect Transistors (OFETs): Carbazole derivatives are being investigated as semiconductor materials in OFETs. numberanalytics.comleapchem.com

Biotechnology and Nanotechnology: The exploration of carbazole derivatives in these emerging fields is a promising area for future research. numberanalytics.com

Energy Storage: The use of carbazole-based polymers in batteries and supercapacitors is an area that warrants further investigation.

The versatility of the carbazole scaffold, combined with the ability to tune its properties through chemical modification, ensures that this compound and its derivatives will continue to be a rich area of research with the potential for many new and exciting applications in materials science. numberanalytics.combohrium.com

Q & A

Q. What are the established synthetic routes for 4-chloro-9H-carbazole and its derivatives?

- Methodological Answer : The most common method involves N-alkylation using 4-chlorobenzyl chloride and carbazole precursors. For example:

- Procedure : React 3-bromo-9H-carbazole with 1-(chloromethyl)-4-chlorobenzene in dimethylformamide (DMF) with potassium hydroxide as a base (yield: 85.2%) .

- Purification : Column chromatography (SiO₂, cyclohexane:EtOAc 97:3) or recrystallization from ethanol .

- Alternative Route : Williamson ether synthesis for alkoxy-substituted derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole using 1,4-dibromobutane and carbazole in toluene) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-alkylation | KOH, DMF, 12h stirring | 85.2% | |

| Williamson synthesis | 1,4-dibromobutane, TBAB catalyst, 45°C | 89.5% | |

| Cyclic iodonium salt | Benzamide derivatives, GP1 protocol | 76% |

Q. How is the purity and structural identity of this compound confirmed experimentally?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) with cyclohexane:EtOAc (97:3) for monitoring reaction progress .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and C–Cl coupling in carbon spectra.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201.655 for C₁₂H₈ClN) .

- Melting Point : Reported ranges (e.g., 431–433 K) validate crystallinity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers away from ignition sources (flash point: ~220°C) .

II. Advanced Research Questions

Q. How can structural contradictions in crystallographic data for carbazole derivatives be resolved?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 74.6° vs. 91.2° for carbazole-benzene planes ) arise from substituent effects. To resolve:

- Refinement Tools : Use SHELXL for high-resolution data (R factor < 0.05) with hydrogen atoms in riding models .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for bond-length consistency (C–Br: 1.88–1.91 Å ).

Q. What strategies optimize low-yield reactions in carbazole functionalization?

- Methodological Answer :

- Catalyst Screening : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature Control : Prolonged stirring at 45°C increases yields by 15–20% in butyl-substituted derivatives .

Q. How can computational methods predict the photophysical properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps (e.g., ~3.2 eV for electroluminescent materials) .

- TD-DFT : Predict absorption/emission spectra for OLED applications by simulating excited-state transitions .

Q. What are the challenges in reconciling biological activity data across studies?

- Methodological Answer : Contradictions in antibacterial/antitumor results (e.g., IC₅₀ variations) may stem from:

- Assay Variability : Standardize MTT assays with control compounds (e.g., doxorubicin) .

- Structural Modifications : Compare activity of 3-bromo vs. 3,6-dibromo derivatives to identify pharmacophores .

III. Data Contradiction Analysis

Q. Why do reported dihedral angles in carbazole derivatives vary significantly?

- Key Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.